
(8-Bromonaphthalen-1-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Bromonaphthalen-1-yl)boronic acid, also known as 8-Bromonaphtahlenene-1-boronic acid, is a chemical compound . It is often used in research and has a CAS number of 167105-03-5 .
Molecular Structure Analysis
The molecular weight of (8-Bromonaphthalen-1-yl)boronic acid is 250.89 . Its molecular formula is C10H8BBrO2 . The InChI Key for this compound is YPPQXIRIFYYANY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
(8-Bromonaphthalen-1-yl)boronic acid is a solid at room temperature . It has a molar refractivity of 61.47 and a topological polar surface area (TPSA) of 40.46 Ų . It is soluble in water, with a solubility of 0.0379 mg/ml .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including “(8-Bromonaphthalen-1-yl)boronic acid”, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This involves the use of boronic acids to label specific biological molecules for detection and analysis .
Protein Manipulation and Modification
Boronic acids, including “(8-Bromonaphthalen-1-yl)boronic acid”, have been used for protein manipulation and modification . This involves altering the structure or function of proteins for various research purposes .
Separation Technologies
Boronic acids have been used in separation technologies . This involves the use of boronic acids to separate specific molecules from a mixture .
Development of Therapeutics
Boronic acids have been used in the development of therapeutics . This involves the use of boronic acids in the design and synthesis of drugs for various medical conditions .
Building Materials for Microparticles
Boronic acids have been used as building materials for microparticles for analytical methods . This involves the use of boronic acids to construct microparticles that can be used in various analytical techniques .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary target of (8-Bromonaphthalen-1-yl)boronic acid is the palladium catalyst in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely used in organic synthesis .
Mode of Action
The mode of action involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, the palladium catalyst forms a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the (8-Bromonaphthalen-1-yl)boronic acid, which is a nucleophilic organoboron reagent, transfers the organic group from boron to palladium .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction is the primary biochemical pathway affected by (8-Bromonaphthalen-1-yl)boronic acid . This reaction allows for the formation of complex organic compounds through the creation of carbon-carbon bonds . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.
Result of Action
The result of the action of (8-Bromonaphthalen-1-yl)boronic acid is the formation of new carbon-carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This enables the synthesis of a wide range of complex organic compounds .
Action Environment
The action of (8-Bromonaphthalen-1-yl)boronic acid is influenced by environmental factors such as temperature and atmosphere . The compound should be stored in an inert atmosphere at 2-8°C to maintain its stability . These conditions help to preserve the reactivity of the compound and ensure its efficacy in the Suzuki-Miyaura cross-coupling reaction .
Eigenschaften
IUPAC Name |
(8-bromonaphthalen-1-yl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BBrO2/c12-9-6-2-4-7-3-1-5-8(10(7)9)11(13)14/h1-6,13-14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPQXIRIFYYANY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC=C2Br)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BBrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704468 |
Source


|
| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.89 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Bromonaphthalen-1-yl)boronic acid | |
CAS RN |
167105-03-5 |
Source


|
| Record name | (8-Bromonaphthalen-1-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7,8-Dihydro-8-oxo-7-phenyl-pyrido[2,3-d]pyridazine-5-carboxylic acid](/img/structure/B600021.png)


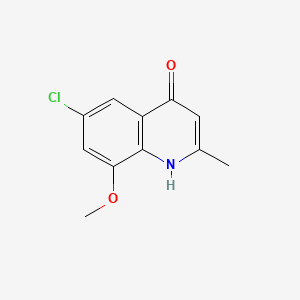
![6-Chloro-3H-1,2,3-triazolo[4,5-c]pyridine](/img/structure/B600029.png)
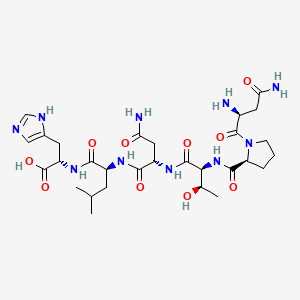
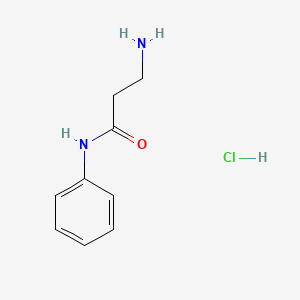
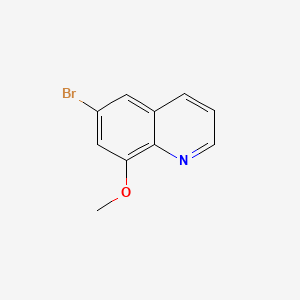
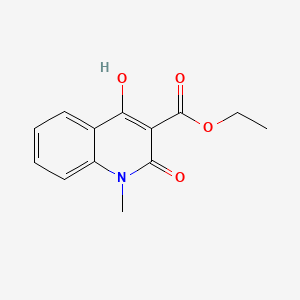
![1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B600037.png)
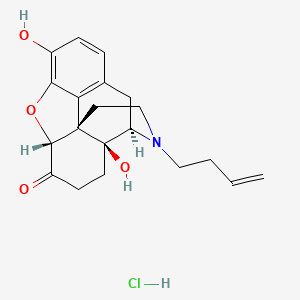
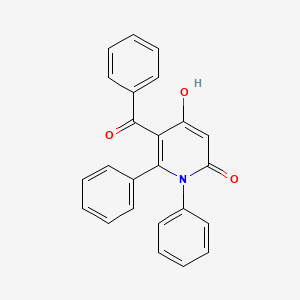
![Tetrahydro-2-[4-(1-methylethyl)phenyl]-6-phenyl-4H-thiopyran-4-one 1,1-dioxide](/img/structure/B600040.png)